molecular formula C11H12N2OS B3089854 6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one CAS No. 120079-43-8

6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one

Cat. No. B3089854
CAS RN: 120079-43-8
M. Wt: 220.29 g/mol
InChI Key: AMQFTDAJYBYUIG-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one (abbreviated as TTA) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. TTA has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Inhibition of Blood-borne Metastasis

This compound has been examined for its inhibitory effects on blood-borne metastasis using three different rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma, AH130). It inhibited the aggregation of platelets induced by adenosine diphosphate, thrombin, crude extract of AH130, and viable AH130 and B16 melanoma cells and also resulted in a significant decrease of pulmonary metastasis induced by i.v. injection of B16 melanoma and AH130 .

Anti-ulcer Activity

A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized. Their activity as new anti-ulcer agents was investigated in vivo. 8-Benzyl-4- [3- (dimethylamino)propyl]-1-thia-4,8-diazaspiro- [4,5]decan-3-one, 8-benzyl-4- [2- (dimethylamino)ethyl]-1-thia-4,8-diazaspiro [4,5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro [4,5]decan-3-one, and 8-benzyl-4- [3- (dibutylamino)propyl]-1-thia-4,8-diazaspiro [4,5]-decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Analgesic Effects

Thienopyrimidines, which include 6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one, have been shown to display analgesic effects .

Antipyretic Effects

Thienopyrimidines also have antipyretic effects, which can be useful in the treatment of fever .

Anti-inflammatory Effects

These compounds have been found to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions .

Anti-allergenic Effects

Thienopyrimidines have been found to have anti-allergenic effects, which can be useful in the treatment of various allergic conditions .

Antimicrobial Activity

Tetrahydroisoquinoline, a common core structure of many alkaloids that show antimicrobial activities, is also a part of the structure of 6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one .

properties

IUPAC Name

4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11-10-8(5-7-15-10)12-9-4-2-1-3-6-13(9)11/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQFTDAJYBYUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=O)N2CC1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154868
Record name Thieno[3′,2′:4,5]pyrimido[1,2-a]azepin-11(5H)-one, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one

CAS RN

120079-43-8
Record name Thieno[3′,2′:4,5]pyrimido[1,2-a]azepin-11(5H)-one, 6,7,8,9-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120079-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3′,2′:4,5]pyrimido[1,2-a]azepin-11(5H)-one, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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